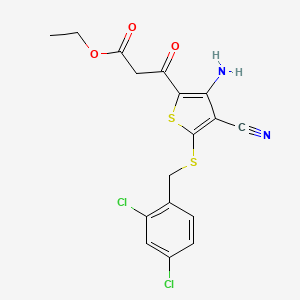
C17H14Cl2N2O3S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C17H14Cl2N2O3S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H14Cl2N2O3S2 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This step often requires the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The next step involves the introduction of functional groups such as chlorine, nitrogen, and sulfur. This can be achieved through various substitution reactions, where specific reagents are used to replace hydrogen atoms with the desired functional groups.
Purification: The final step involves the purification of the compound using techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used to carry out the synthesis.
Temperature and Pressure Control: The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Automated Systems: Automated systems are often employed to monitor and control the reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
C17H14Cl2N2O3S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Catalysts: Catalysts such as palladium on carbon or platinum are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
C17H14Cl2N2O3S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C17H14Cl2N2O3S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
C17H14Cl2N2O3S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C17H14Cl2N2O3S: A related compound with one less sulfur atom.
C17H14Cl2N2O2S2: A compound with one less oxygen atom.
C17H14ClN2O3S2: A compound with one less chlorine atom.
The unique combination of functional groups in This compound allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its similar counterparts.
Properties
Molecular Formula |
C17H14Cl2N2O3S2 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
ethyl 3-[3-amino-4-cyano-5-[(2,4-dichlorophenyl)methylsulfanyl]thiophen-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C17H14Cl2N2O3S2/c1-2-24-14(23)6-13(22)16-15(21)11(7-20)17(26-16)25-8-9-3-4-10(18)5-12(9)19/h3-5H,2,6,8,21H2,1H3 |
InChI Key |
VYPHIUZZYRKACN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(S1)SCC2=C(C=C(C=C2)Cl)Cl)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















